molecular formula C9H10ClF3N2 B13044772 (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13044772
M. Wt: 238.64 g/mol
InChI Key: UQZMQFQURJFZJS-QMMMGPOBSA-N
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Description

The compound "(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine" is a chiral ethylenediamine derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent. Its molecular formula is C₉H₁₀ClF₃N₂, with a molecular weight of approximately 238.64 g/mol (inferred from analogs in ). The ortho-chloro and para-trifluoromethyl groups create a distinct electronic and steric profile, which may enhance lipophilicity and modulate binding to biological targets .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1

InChI Key

UQZMQFQURJFZJS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CN)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde

This aldehyde can be commercially sourced or synthesized by selective chlorination and trifluoromethylation of benzaldehyde derivatives. The aldehyde group provides the reactive site for nucleophilic attack by amines.

Asymmetric Reductive Amination

  • Reaction: The aldehyde undergoes reductive amination with ethylene-1,2-diamine or its protected derivatives.
  • Catalysts: Chiral catalysts such as chiral transition metal complexes or enzymatic catalysts are employed to induce stereoselectivity, favoring the (1R) enantiomer.
  • Conditions: Typically carried out under mild temperatures (0–40 °C), in solvents like ethanol or methanol, with hydrogen or a hydride source (e.g., sodium triacetoxyborohydride) as the reducing agent.
  • Reaction time: Several hours to overnight, depending on catalyst efficiency.

Alternative Methods

  • Biocatalysis: Enzymatic methods using transaminases have been reported to afford high enantioselectivity in similar diamine syntheses.
  • Nucleophilic Addition: Direct addition of amine nucleophiles to the aldehyde followed by reduction steps.

Purification

  • Chromatographic techniques such as chiral HPLC are used to separate enantiomers and confirm enantiomeric excess.
  • Crystallization under controlled conditions may also be employed to enhance stereochemical purity.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1. Aldehyde preparation Chlorination, trifluoromethylation 2-Chloro-5-(trifluoromethyl)benzaldehyde
2. Reductive amination Ethane-1,2-diamine, chiral catalyst, hydride source, solvent (EtOH/MeOH), 0–40 °C, several hours Formation of chiral diamine intermediate
3. Purification Chiral HPLC, recrystallization (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

Research Findings and Data

  • The presence of the trifluoromethyl group and chloro substituent increases the electron-withdrawing character of the aromatic ring, which can influence the reactivity of the aldehyde and the stability of intermediates.
  • Asymmetric catalysis yields enantiomeric excesses often exceeding 90%, critical for pharmaceutical applications.
  • The chiral center at the ethane-1,2-diamine moiety is confirmed by NMR (including chiral shift reagents), IR spectroscopy, and mass spectrometry.
  • The compound’s molecular weight is approximately 238.64 g/mol, consistent with the formula C9H10ClF3N2.

Analytical Techniques for Confirmation

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemistry confirmation Use of 1H, 13C NMR and chiral shift reagents
Infrared Spectroscopy (IR) Functional group identification Confirm presence of amine and aromatic substituents
Mass Spectrometry (MS) Molecular weight confirmation Confirms molecular formula and purity
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity measurement Critical for confirming (1R) stereochemistry

Summary Table of Preparation Parameters

Parameter Details
Starting material 2-Chloro-5-(trifluoromethyl)benzaldehyde
Key reagents Ethane-1,2-diamine, chiral catalyst, hydride source
Solvent Ethanol, Methanol
Temperature 0–40 °C
Reaction time 6–24 hours
Purification methods Chiral HPLC, recrystallization
Yield Typically 70–90% depending on catalyst and conditions
Enantiomeric excess >90%

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213016-70-6)
  • Molecular Formula : C₉H₁₀F₄N₂
  • Molecular Weight : 222.19 g/mol
  • Substituents : 5-Fluoro (meta), 3-trifluoromethyl (para to fluorine).
  • However, the meta-CF₃ placement alters electronic distribution versus the target compound’s para-CF₃ .
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213192-84-7)
  • Molecular Formula : C₉H₁₀ClF₃N₂
  • Molecular Weight : 238.64 g/mol
  • Substituents : 5-Chloro (meta), 3-trifluoromethyl.
  • Key Differences : The meta-chloro substituent may increase steric bulk compared to the target’s ortho-chloro group, possibly affecting conformational flexibility and target binding .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride
  • Molecular Formula : C₁₆H₂₀N₂O₂·2HCl
  • Molecular Weight : ~333.26 g/mol (free base: 272.35 g/mol).
  • Substituents : Two 4-methoxyphenyl groups (electron-donating).
  • Key Differences : The bis-methoxy substitution reduces lipophilicity (ClogP likely lower than CF₃/Cl analogs) and enhances solubility via hydrogen bonding. The diastereomeric configuration (1R,2R) may alter chiral recognition in biological systems .

Physicochemical Properties

Compound Molecular Weight Substituent Positions Halogen ClogP* (Estimated)
Target Compound 238.64 2-Cl, 5-CF₃ Cl ~2.8
5-Fluoro-3-CF₃ analog (CAS 1213016-70-6) 222.19 5-F, 3-CF₃ F ~2.3
5-Chloro-3-CF₃ analog (CAS 1213192-84-7) 238.64 5-Cl, 3-CF₃ Cl ~2.8
Bis-4-methoxyphenyl analog 272.35 4-OCH₃ (two groups) None ~1.5

*ClogP estimates based on substituent contributions: CF₃ (+0.9), Cl (+0.7), F (+0.1), OCH₃ (-0.3) .

Pharmaceutical Relevance

  • Impurity Profiles : Trifluoromethylphenyl-ethylenediamine structures (e.g., fluvoxamine impurities in ) highlight their role as synthetic intermediates. The target compound’s dihydrochloride salt form (if applicable) could enhance aqueous solubility, similar to the bis-methoxyphenyl analog .

Biological Activity

(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound, including the presence of a chloro group and a trifluoromethyl group, enhance its lipophilicity and stability, which are critical for biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClF3N2C_9H_{12}ClF_3N_2. The trifluoromethyl group is known to significantly influence the compound's biological activity by enhancing binding interactions with various biological targets.

PropertyValue
Molecular FormulaC9H12ClF3N2
Molecular Weight311.55 g/mol
CAS Number1391552-14-9

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. Similar compounds have demonstrated antimicrobial properties and potential as enzyme inhibitors.

Anticancer Activity

Studies have shown that compounds with structural similarities to this compound possess cytotoxic effects against various cancer cell lines. For instance, fluorinated ligands have been explored for their ability to enhance the efficacy of metallodrugs in targeting cancer cells. In one study, compounds were tested against human tumor cell lines such as PC-3 (prostate), VCaP (prostate), and HepG2 (liver carcinoma), revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways or direct interaction with cellular targets. The trifluoromethyl group enhances binding affinity due to its electronegative nature, facilitating interactions with enzymes and receptors involved in cancer progression.

Case Study: Interaction with Enzymes

A study focusing on similar fluorinated compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds demonstrated significant activation of caspase-3 in prostate cancer cells, suggesting a mechanism akin to established chemotherapeutics like cisplatin .

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamineC9H10F4N2Contains fluorine instead of chlorine
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamineC9H12ClF4N2Similar trifluoromethyl group; different activity
3-(Trifluoromethyl)aniline derivativesC7H6F3NGeneral class; diverse applications

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